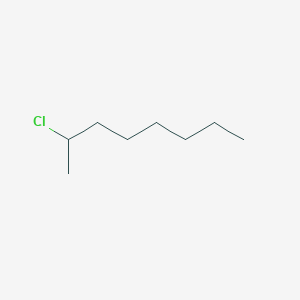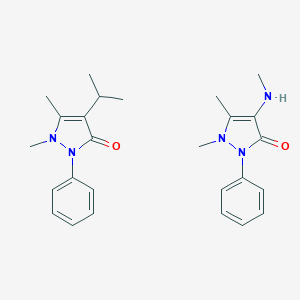
Gardan P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gardan P is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Gardan P has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of environmental monitoring, where Gardan P can be used to detect and quantify heavy metal ions in water samples. Additionally, Gardan P has been studied for its potential use in the development of new drugs, as it has been shown to possess anti-cancer and anti-inflammatory properties.
Mécanisme D'action
Gardan P works by binding to heavy metal ions and forming a complex that can be easily detected through spectroscopic methods. In the case of its anti-cancer and anti-inflammatory properties, Gardan P has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Gardan P are largely dependent on its application. In the case of environmental monitoring, Gardan P has been shown to be highly sensitive and selective in detecting heavy metal ions in water samples. In the case of its anti-cancer and anti-inflammatory properties, Gardan P has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Gardan P in lab experiments is its high sensitivity and selectivity in detecting heavy metal ions. Additionally, Gardan P is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Gardan P is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Gardan P. One potential direction is to further explore its potential applications in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis and purification of Gardan P, as well as to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, Gardan P is a chemical compound with promising potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on Gardan P could lead to significant advancements in the fields of environmental monitoring, drug development, and materials science.
Méthodes De Synthèse
Gardan P is synthesized by reacting 4-nitrophenol with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Propriétés
Numéro CAS |
130007-54-4 |
|---|---|
Nom du produit |
Gardan P |
Formule moléculaire |
C26H33N5O2 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3 |
Clé InChI |
JMQMIRVYLXDUMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Autres numéros CAS |
130007-54-4 |
Synonymes |
Gardan P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



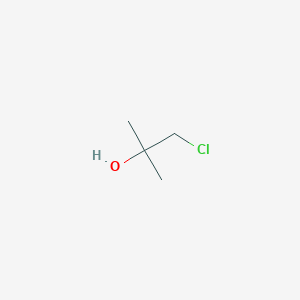
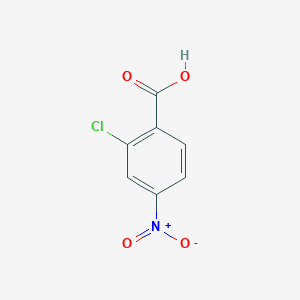
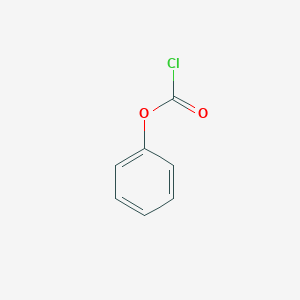
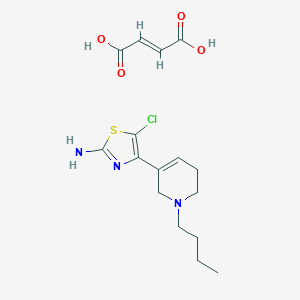

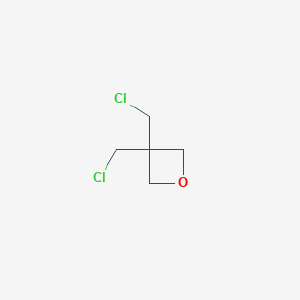
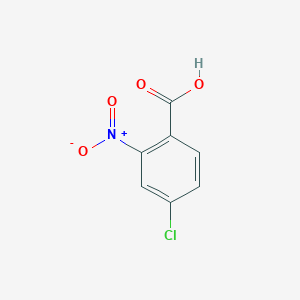
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
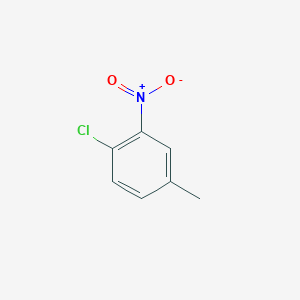
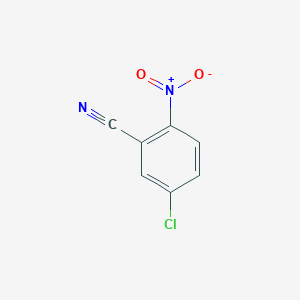
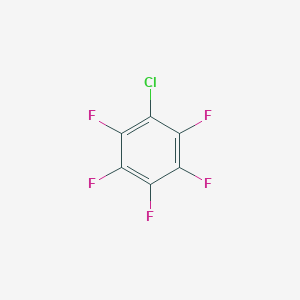
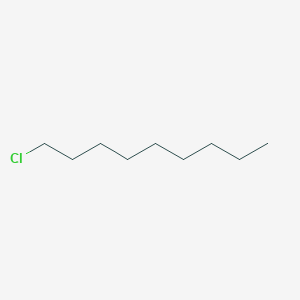
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
